molecular formula C10H13NO2 B11749542 (2,6-Dimethylphenyl)amino acetate

(2,6-Dimethylphenyl)amino acetate

Cat. No.: B11749542
M. Wt: 179.22 g/mol
InChI Key: CGTOJFFPAUHSIZ-UHFFFAOYSA-N
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Description

(2,6-Dimethylphenyl)amino acetate, also known as (2,6-Dimethylphenyl)aminoacetic acid, is an organic compound with the molecular formula C10H11NO3. It is a derivative of acetic acid and features a 2,6-dimethylphenyl group attached to an amino acetate moiety. This compound is known for its applications in various chemical reactions, particularly in the field of organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)amino acetate typically involves the reaction of 2,6-dimethylaniline with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 2,6-dimethylaniline attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced reactors and purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dimethylphenyl)amino acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2,6-Dimethylphenyl)amino acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,6-Dimethylphenyl)amino acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its molecular structure allows it to participate in electron transfer processes, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylphenyl)amino acetate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility as a catalyst and reagent in organic synthesis sets it apart from other similar compounds .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

(2,6-dimethylanilino) acetate

InChI

InChI=1S/C10H13NO2/c1-7-5-4-6-8(2)10(7)11-13-9(3)12/h4-6,11H,1-3H3

InChI Key

CGTOJFFPAUHSIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NOC(=O)C

Origin of Product

United States

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